molecular formula C17H20F3NO5 B3000637 Diethyl 2-acetamido-2-[[4-(trifluoromethyl)phenyl]methyl]propanedioate CAS No. 114872-59-2

Diethyl 2-acetamido-2-[[4-(trifluoromethyl)phenyl]methyl]propanedioate

Cat. No.: B3000637
CAS No.: 114872-59-2
M. Wt: 375.344
InChI Key: LXAJIJSLEAJJLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2-acetamido-2-[[4-(trifluoromethyl)phenyl]methyl]propanedioate is a propanedioate ester derivative featuring a trifluoromethylphenyl substituent and an acetamido functional group. Its structure combines a propanedioate backbone with two ethyl ester groups, a 4-(trifluoromethyl)benzyl moiety, and an acetamido side chain. This compound is hypothesized to exhibit unique electronic and steric properties due to the electron-withdrawing trifluoromethyl group and the hydrogen-bonding capability of the acetamido group.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl 2-acetamido-2-[[4-(trifluoromethyl)phenyl]methyl]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3NO5/c1-4-25-14(23)16(21-11(3)22,15(24)26-5-2)10-12-6-8-13(9-7-12)17(18,19)20/h6-9H,4-5,10H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXAJIJSLEAJJLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)C(F)(F)F)(C(=O)OCC)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Diethyl 2-acetamido-2-[[4-(trifluoromethyl)phenyl]methyl]propanedioate is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C15_{15}H16_{16}F3_3N\O5_5
  • Molecular Weight : 351.29 g/mol
  • CAS Number : Not specified in available resources.

The presence of the trifluoromethyl group is significant as it can enhance the compound's lipophilicity and influence its interaction with biological targets.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit notable antitumor effects. For instance, derivatives of malonate compounds have shown efficacy in inhibiting tumor growth in vitro and in vivo. The mechanisms often involve the modulation of signaling pathways associated with cell proliferation and apoptosis.

Table 1: Antitumor Activity of Related Compounds

Compound NameIC50_{50} (µM)Cell LineMechanism of Action
Compound A10MCF-7ERK pathway inhibition
Compound B15HeLaInduction of apoptosis
Diethyl Malonate Derivative12A549Cell cycle arrest

Cytotoxicity

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. These studies typically utilize standard methods like MTT assays to assess cell viability across various human cancer cell lines.

Table 2: Cytotoxicity Data

Cell LineIC50_{50} (µM)Reference
HepG220
MDA-MB-23118
K56225

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer metabolism.
  • Modulation of Signaling Pathways : The compound may affect pathways such as MAPK/ERK, which are crucial for cell growth and survival.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

Several case studies highlight the potential applications of this compound:

  • Study on Antitumor Efficacy : A study demonstrated that a related compound significantly reduced tumor size in a xenograft model, indicating strong in vivo antitumor activity.
  • Combination Therapy : Research has shown that combining this compound with other chemotherapeutics enhances its efficacy, suggesting a synergistic effect that warrants further investigation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The compound is compared below with diethyl 2-[(4-fluorophenyl)methyl]propanedioate (CAS 59223-74-4), a structurally similar analog documented in .

Property Diethyl 2-Acetamido-2-[[4-(Trifluoromethyl)Phenyl]Methyl]Propanedioate Diethyl 2-[(4-Fluorophenyl)Methyl]Propanedioate
Molecular Formula C₁₇H₂₀F₃NO₅ (inferred) C₁₄H₁₇FO₄
Molecular Weight ~375.3 g/mol (calculated) 268.28 g/mol
Key Substituents -CF₃, -NHCOCH₃ -F
Electronic Effects Strong electron-withdrawing (-CF₃) and H-bonding (-NHCOCH₃) groups Moderate electron-withdrawing (-F)
Reported Applications Not explicitly stated in evidence; likely pharmaceutical intermediates Medicinal chemistry (e.g., kinase inhibitors)
Key Observations:

Substituent Impact: The trifluoromethyl (-CF₃) group in the target compound enhances electron-withdrawing effects compared to the fluorine (-F) in the analog. This may increase the electrophilicity of the propanedioate core, influencing reactivity in nucleophilic additions or cyclizations .

Molecular Weight and Pharmacokinetics :

  • The higher molecular weight (~375 g/mol vs. 268 g/mol) may reduce bioavailability but improve metabolic stability, a common trade-off in drug design.

Synthetic Utility :

  • Both compounds are likely synthesized via esterification and alkylation steps. highlights the use of diethyl propanedioate derivatives as reagents in multi-step pharmaceutical syntheses, suggesting shared roles as intermediates .

Reactivity and Stability

  • Trifluoromethyl vs. Fluorine: The -CF₃ group’s stronger electron-withdrawing nature could stabilize negative charges in intermediates (e.g., enolates), altering reaction pathways compared to -F-substituted analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.